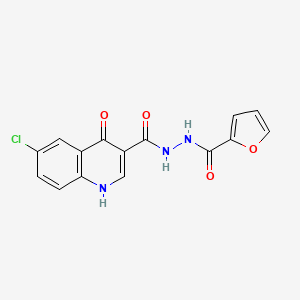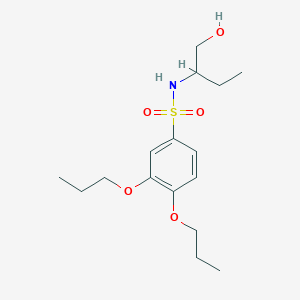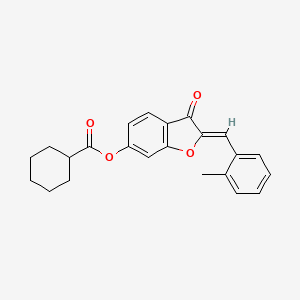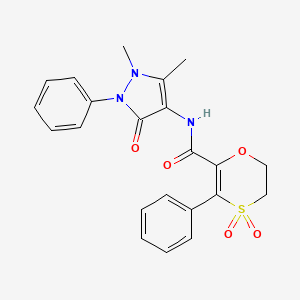
6-chloro-N'-(furan-2-ylcarbonyl)-4-hydroxyquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N’-(furan-2-ylcarbonyl)-4-hydroxyquinoline-3-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N’-(furan-2-ylcarbonyl)-4-hydroxyquinoline-3-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro group: Chlorination of the quinoline core can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the furan ring: This step involves the acylation of the quinoline derivative with furan-2-carbonyl chloride in the presence of a base such as pyridine.
Formation of the carbohydrazide moiety: The final step includes the reaction of the acylated quinoline with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of 6-chloro-N’-(furan-2-ylcarbonyl)-4-hydroxyquinoline-3-carbohydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N’-(furan-2-ylcarbonyl)-4-hydroxyquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Amines, thiols, or other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoline-4-one derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N’-(furan-2-ylcarbonyl)-4-hydroxyquinoline-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-chloro-N’-(furan-2-ylcarbonyl)-4-hydroxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-hydroxyquinoline-3-carbohydrazide: Lacks the furan ring, which may affect its biological activity and chemical properties.
N’-(furan-2-ylcarbonyl)-4-hydroxyquinoline-3-carbohydrazide:
4-hydroxyquinoline-3-carbohydrazide: Lacks both the chloro group and the furan ring, making it less complex and potentially less versatile.
Uniqueness
6-chloro-N’-(furan-2-ylcarbonyl)-4-hydroxyquinoline-3-carbohydrazide is unique due to the presence of both the chloro group and the furan ring, which confer distinct chemical reactivity and potential biological activity. These structural features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H10ClN3O4 |
|---|---|
Molecular Weight |
331.71 g/mol |
IUPAC Name |
6-chloro-N'-(furan-2-carbonyl)-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C15H10ClN3O4/c16-8-3-4-11-9(6-8)13(20)10(7-17-11)14(21)18-19-15(22)12-2-1-5-23-12/h1-7H,(H,17,20)(H,18,21)(H,19,22) |
InChI Key |
YEUJCQXTLCMKFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12196423.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B12196428.png)
![(5Z)-5-(4-fluorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12196432.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12196435.png)
![2-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B12196437.png)

![6-(4-Phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12196451.png)


![1-(3-butoxyphenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12196467.png)
![2-(2,6-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12196475.png)
![1-[(4-Butoxynaphthyl)sulfonyl]-2-ethylpiperidine](/img/structure/B12196492.png)

![(5E)-3-(furan-2-ylmethyl)-5-{[(3-hydroxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12196500.png)
